molecular formula C14H16N2O3S B014932 Monastrol CAS No. 329689-23-8

Monastrol

Cat. No.: B014932
CAS No.: 329689-23-8
M. Wt: 292.36 g/mol
InChI Key: LOBCDGHHHHGHFA-UHFFFAOYSA-N
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Description

Mayer in the lab of Tim Mitchison . . The compound’s unique mechanism of action makes it an interesting subject of study in various scientific fields.

Mechanism of Action

Target of Action

Monastrol primarily targets a kinesin called Eg5 . Kinesins are a class of proteins involved in various cellular functions, with their involvement in mitosis making them particularly important in cancer . Eg5 plays a crucial role in the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .

Mode of Action

This compound acts by inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain . This inhibition alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles . This compound binds to a long loop that is specific to the Eg5 kinesin family, and allosterically inhibits ATPase activity of the kinesin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitotic spindle formation during cell division . By inhibiting Eg5, this compound disrupts the formation of bipolar spindles, a crucial component of the mitotic machinery . This disruption can lead to mitotic arrest and apoptosis, or programmed cell death .

Pharmacokinetics

This compound is known to be a small, cell-permeable molecule , suggesting that it may have good bioavailability.

Result of Action

The inhibition of Eg5 by this compound leads to a characteristic monoastral phenotype, mitotic arrest, and apoptosis in various tumor cell lines . By preventing Eg5 from maintaining the bipolar spindles, this compound effectively arrests cells in the cell cycle and induces apoptosis or programmed cell death .

Biochemical Analysis

Biochemical Properties

Monastrol interacts with the kinesin Eg5, a protein that plays a crucial role in the formation of bipolar spindles during mitosis . By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, this compound alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by arresting cells in the cell cycle and inducing apoptosis . When cells are subjected to this compound, they can either maintain mitotic arrest due to apoptosis or proceed to the G1 stage by mitotic slippage and undergo apoptosis caused by the tetraploidy checkpoint .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Eg5 motor domain. This binding interaction inhibits the ATPase activity of Eg5, thereby altering its ability to generate force and maintain the bipolar spindles . This leads to cell cycle arrest and ultimately, cell death .

Temporal Effects in Laboratory Settings

It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .

Dosage Effects in Animal Models

It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .

Metabolic Pathways

This compound is involved in the metabolic pathway of the cell cycle, specifically in the formation of bipolar spindles during mitosis . It interacts with the kinesin Eg5, inhibiting its ATPase activity and thereby altering the cell’s ability to divide .

Transport and Distribution

It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .

Subcellular Localization

It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monastrol can be synthesized using specific chemical routes. Although the exact synthetic methods are proprietary, researchers have developed efficient protocols to obtain this compound. These methods involve carefully designed reactions and purification steps.

Industrial Production Methods: While industrial-scale production details are not widely available, this compound’s synthesis likely involves optimization for yield, scalability, and cost-effectiveness. Industrial processes may differ from laboratory-scale methods, emphasizing efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Monastrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for its biological activity and pharmacological effects.

Common Reagents and Conditions:

    Oxidation: this compound may be oxidized using specific reagents to modify its structure.

    Reduction: Reduction reactions can alter this compound’s functional groups.

    Substitution: Substituting specific atoms or groups in this compound can lead to derivatives with distinct properties.

Major Products: The major products formed from this compound reactions depend on the specific reaction conditions. Researchers have synthesized derivatives with varying substituents and functional groups to explore their effects.

Scientific Research Applications

Monastrol has found applications in several scientific domains:

    Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.

    Biology: Its impact on cell division and spindle dynamics is of great interest.

    Medicine: this compound’s potential as an anticancer agent or in other therapeutic contexts is actively investigated.

    Industry: Its use in drug development and as a research tool contributes to advancements.

Comparison with Similar Compounds

Monastrol stands out due to its specific target (Eg5) and unique effects. While other kinesin inhibitors exist, this compound’s distinct properties make it a valuable research tool.

Similar Compounds:

    Eg5 Inhibitors: Other Eg5 inhibitors include ispinesib and dimethylenastron.

    Microtubule-Targeting Agents: Compounds like paclitaxel and vinblastine also affect spindle dynamics.

Properties

IUPAC Name

ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBCDGHHHHGHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388124, DTXSID501317756
Record name Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329689-23-8, 254753-54-3
Record name (±)-Monastrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329689-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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